molecular formula C48H68NO5PPdS B12061391 BrettPhos-Pd-G3 GT capsule

BrettPhos-Pd-G3 GT capsule

Cat. No.: B12061391
M. Wt: 908.5 g/mol
InChI Key: QUEIWHJXJNGIMT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The BrettPhos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst that is widely used in cross-coupling reactions. This compound is known for its high stability, reactivity, and versatility in forming various chemical bonds, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The BrettPhos ligand, combined with palladium, provides a robust catalyst system that is highly soluble in common organic solvents and can be used under a wide range of reaction conditions .

Preparation Methods

The synthesis of BrettPhos-Pd-G3 involves the combination of the BrettPhos ligand with palladium. The ligand itself is synthesized through a series of steps involving the formation of a biarylphosphine structure. The palladium complex is then formed by reacting the ligand with a palladium source, such as palladium acetate, under controlled conditions. The resulting complex is purified and formulated into a convenient dosable capsule form .

Industrial production methods for BrettPhos-Pd-G3 typically involve large-scale synthesis in a controlled environment to ensure high purity and consistency. The process includes the use of advanced purification techniques, such as crystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

BrettPhos-Pd-G3 is primarily used in cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Stille coupling. These reactions involve the formation of carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

    Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides to form aryl amines. Common reagents include aryl halides, amines, and a base such as potassium tert-butoxide.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl boronic acids with aryl halides to form biaryl compounds. Common reagents include aryl halides, aryl boronic acids, and a base such as potassium carbonate.

    Stille Coupling: This reaction involves the coupling of organostannanes with aryl halides to form biaryl compounds. Common reagents include aryl halides, organostannanes, and a base such as cesium carbonate.

The major products formed from these reactions are biaryl compounds, aryl amines, and other functionalized aromatic compounds .

Scientific Research Applications

BrettPhos-Pd-G3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: In synthetic organic chemistry, BrettPhos-Pd-G3 is used to facilitate the formation of complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of pharmaceuticals and natural products.

    Biology: In biological research, BrettPhos-Pd-G3 is used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions

    Medicine: In medicinal chemistry, BrettPhos-Pd-G3 is used to synthesize drug candidates and active pharmaceutical ingredients (APIs). Its ability to form carbon-nitrogen bonds is particularly useful in the development of new therapeutic agents.

    Industry: In industrial applications, BrettPhos-Pd-G3 is used in the production of agrochemicals, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of BrettPhos-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The BrettPhos ligand stabilizes the palladium center and enhances its reactivity. The catalytic cycle typically involves the following steps :

    Oxidative Addition: The palladium complex reacts with an aryl halide to form a palladium-aryl complex.

    Transmetalation: The palladium-aryl complex reacts with an organometallic reagent, such as an aryl boronic acid, to form a new palladium complex.

    Reductive Elimination: The new palladium complex undergoes reductive elimination to form the desired product and regenerate the active palladium species.

The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the palladium complex, as well as the efficient transfer of functional groups between reactants .

Comparison with Similar Compounds

BrettPhos-Pd-G3 is part of a family of Buchwald precatalysts that includes other similar compounds, such as BrettPhos-Pd-G4, XantPhos-Pd-G3, and RuPhos-Pd-G3 . These compounds share similar structural features and reactivity profiles but differ in their ligand structures and specific applications.

    BrettPhos-Pd-G4: This compound is a fourth-generation Buchwald precatalyst with enhanced stability and reactivity compared to BrettPhos-Pd-G3.

    XantPhos-Pd-G3: This compound features a xanthene-based ligand and is used in a variety of cross-coupling reactions.

    RuPhos-Pd-G3: This compound features a ruthenium-based ligand and is used in specialized cross-coupling reactions requiring high reactivity and selectivity.

The uniqueness of BrettPhos-Pd-G3 lies in its combination of high stability, reactivity, and versatility, making it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C48H68NO5PPdS

Molecular Weight

908.5 g/mol

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1

InChI Key

QUEIWHJXJNGIMT-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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